

# Technical Monograph: 4-(2-Chlorophenyl)butan-2-amine (SK609)

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## Compound of Interest

Compound Name: 4-(2-Chlorophenyl)butan-2-amine

CAS No.: 144887-95-6

Cat. No.: B610860

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Subject: Discovery, Chemical Synthesis, and Biased Signaling Pharmacology of SK609.

Classification: Atypical Dopamine D3 Receptor Agonist / Norepinephrine Transporter Inhibitor.

Version: 1.0

## Part 1: Executive Summary

**4-(2-Chlorophenyl)butan-2-amine** (Code: SK609) is a small-molecule phenylbutylamine derivative that represents a paradigm shift in the treatment of dopaminergic dysregulation. Unlike traditional dopamine agonists used in Parkinson's Disease (PD) which indiscriminately activate D2 and D3 receptors—often leading to desensitization and side effects like dyskinesia—SK609 is a highly selective, G-protein-biased Dopamine D3 Receptor (D3R) agonist.

Critically, SK609 exhibits a dual mechanism of action:[1]

- D3R Agonism: Selectively activates G-protein signaling pathways without recruiting -arrestin, thereby avoiding receptor desensitization and downregulation.[2]
- NET Inhibition: Acts as a substrate and inhibitor of the Norepinephrine Transporter (NET), enhancing prefrontal cortical (PFC) catecholamine levels.[1][3]

This unique profile positions SK609 as a therapeutic candidate for L-DOPA-induced dyskinesia (LID) and cognitive deficits (e.g., PD-MCI, ADHD) without the psychostimulant liabilities (e.g.,

locomotor sensitization) associated with amphetamines.

## Part 2: Chemical Identity & Physicochemical Profile

### Nomenclature and Identification

Property	Detail
IUPAC Name	4-(2-Chlorophenyl)butan-2-amine
Common Code	SK609 (Hydrochloride salt)
CAS Number	144887-95-6 (Base); 1092797-77-7 (HCl)
Molecular Formula	
Molecular Weight	183.68 g/mol (Base); 220.14 g/mol (HCl)
SMILES	<chem>CC(CCC1=C(C=CC=C1)Cl)N</chem>
Chirality	The molecule possesses one stereocenter at C2. Research samples (SK609) are often supplied as the racemate or the (S)-enantiomer depending on the specific study, though the racemate is commonly cited in early pharmacological profiling.

### Structural Significance

The molecule features a phenylbutylamine scaffold. The 2-chloro substituent on the phenyl ring and the methyl group alpha to the amine are critical for:

- **D3R Selectivity:** Steric hindrance prevents optimal binding to the D2 receptor orthosteric pocket.
- **Metabolic Stability:** The chloro-group protects the phenyl ring from rapid oxidation.
- **NET Interaction:** The chain length (4 carbons between ring and amine) mimics the extended conformation of norepinephrine.

## Part 3: Chemical Synthesis Protocol

The synthesis of SK609 follows a modular pathway, typically utilizing a Claisen-Schmidt condensation followed by reduction. The following protocol is adapted from standard phenylbutylamine synthesis methodologies compatible with the Kortagere et al. workflows.

## Retrosynthetic Analysis

- Target: **4-(2-Chlorophenyl)butan-2-amine**
- Precursor 1: 4-(2-Chlorophenyl)but-3-en-2-one (Enone)
- Starting Materials: 2-Chlorobenzaldehyde + Acetone

## Step-by-Step Synthesis Workflow

### Step 1: Aldol Condensation (Enone Formation)

- Reagents: 2-Chlorobenzaldehyde (1.0 eq), Acetone (excess), NaOH (aq).
- Procedure:
  - Dissolve 2-chlorobenzaldehyde in acetone.
  - Add 10% NaOH solution dropwise at 0°C.
  - Stir at room temperature for 4–6 hours.
  - Mechanism: Base-catalyzed enolate formation of acetone attacks the aldehyde carbonyl. Dehydration yields the -unsaturated ketone.
  - Purification: Neutralize with HCl, extract with EtOAc, and recrystallize.
  - Product: 4-(2-chlorophenyl)but-3-en-2-one.

### Step 2: Catalytic Hydrogenation (Reduction)

- Reagents: Enone intermediate,  
gas (balloon or Parr shaker), 10% Pd/C catalyst, Ethanol.

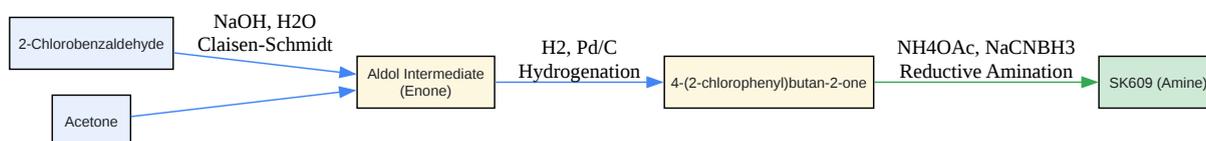
- Procedure:
  - Dissolve the enone in ethanol.
  - Add Pd/C catalyst (10% w/w).
  - Stir under atmosphere (1–3 atm) for 12 hours.
  - Note: This step reduces both the alkene and the ketone if not controlled. To stop at the ketone, use specific poisoning or monitor closely. However, for the amine, we often proceed to the ketone first or use reductive amination directly.
  - Alternative for Amine: If the ketone is isolated (4-(2-chlorophenyl)butan-2-one), proceed to Step 3.

### Step 3: Reductive Amination

- Reagents: 4-(2-chlorophenyl)butan-2-one, Ammonium Acetate ( ), Sodium Cyanoborohydride ( ), Methanol.
- Procedure:
  - Dissolve ketone in MeOH.
  - Add excess (10 eq) to form the imine in situ.
  - Add (1.5 eq) slowly.
  - Adjust pH to ~6 with acetic acid. Stir 24h.
  - Workup: Quench with NaOH, extract with DCM, dry over

- Salt Formation: Treat the oil with HCl in diethyl ether to precipitate SK609 Hydrochloride.

## Synthesis Visualization



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Caption: Modular synthesis of SK609 via Aldol condensation and reductive amination.

## Part 4: Pharmacology & Mechanism of Action[3] The "Biased Agonism" Paradigm

SK609 is defined by its functional selectivity. G-protein-coupled receptors (GPCRs) like D3R can signal through multiple effectors.

- Canonical Pathway:

protein coupling

inhibition of Adenylyl Cyclase

decreased cAMP

ERK phosphorylation.

- Desensitization Pathway:

-arrestin recruitment

receptor internalization and downregulation.

SK609 Effect: It acts as a full agonist for the

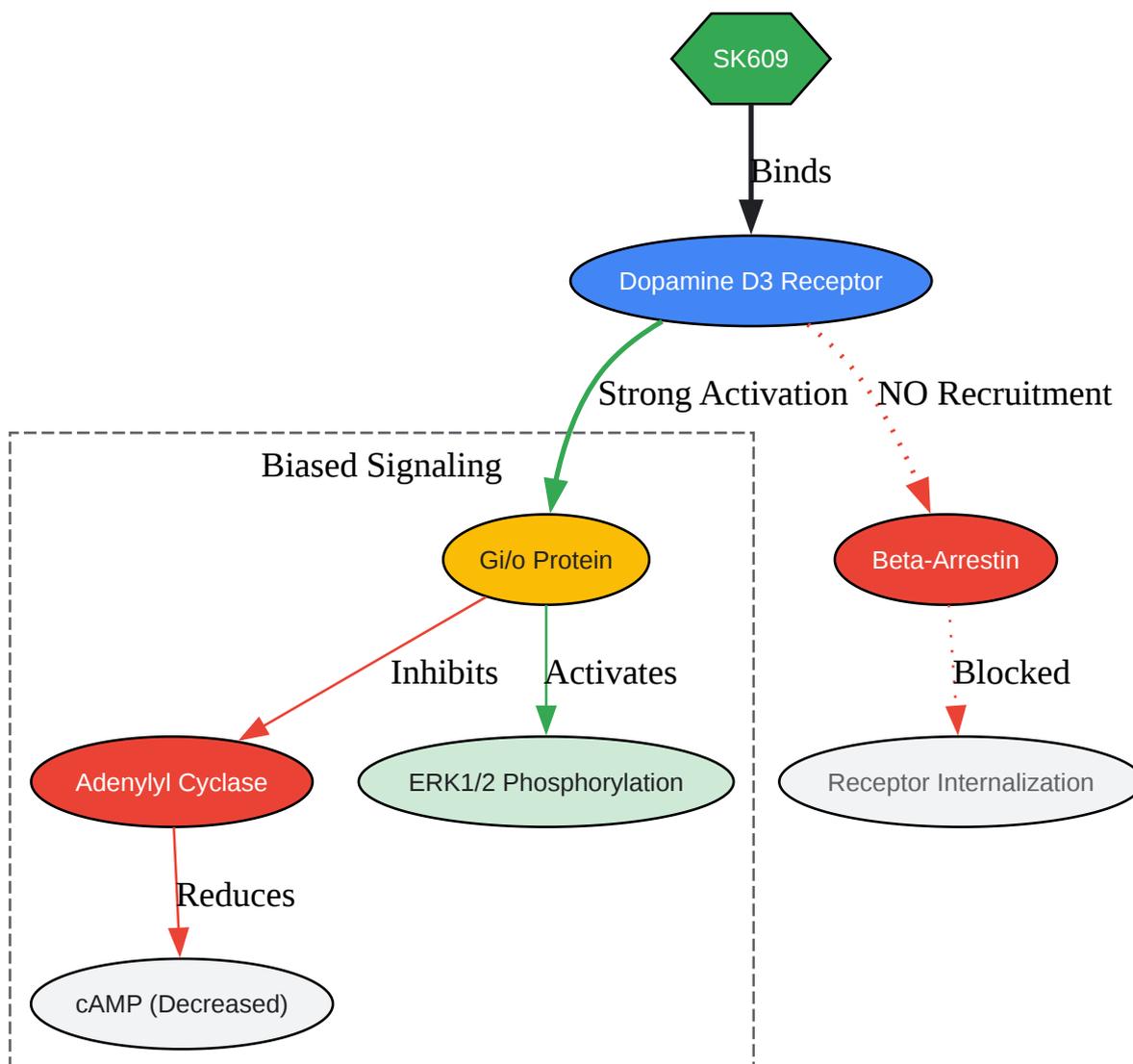
pathway but fails to recruit

-arrestin.[2][4] This "bias" prevents the receptor tolerance seen with chronic use of other agonists (e.g., Pramipexole), maintaining efficacy over time.

## Receptor Binding Profile

Receptor	Affinity ( / )	Functional Outcome
Dopamine D3	High ( nM)	Agonist (G-protein biased)
Dopamine D2	Negligible ( )	No binding/activation
NET	nM	Inhibitor & Substrate
DAT	No Affinity	No psychostimulant addiction risk
5-HT Receptors	Low/None	Minimal off-target effects

## Signaling Pathway Diagram



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Caption: SK609 selectively activates G-protein signaling while avoiding Beta-arrestin recruitment.[4][5]

## Part 5: Therapeutic Applications & Preclinical Data[1][7][8][9]

### Parkinson's Disease (PD) & Dyskinesia

SK609 addresses a critical failure point in PD therapy. Chronic L-DOPA treatment leads to fluctuating dopamine levels and aberrant D1/D3 receptor signaling, causing L-DOPA Induced

Dyskinesia (LID).

- Mechanism: SK609 normalizes D3R signaling in the striatum without desensitizing the receptor.
- Outcome: In hemiparkinsonian rats, SK609 reduced LID scores while maintaining the anti-parkinsonian efficacy of L-DOPA.[6]

## Cognitive Enhancement

The dual D3R/NET activity makes SK609 a potent pro-cognitive agent.[7]

- Prefrontal Cortex (PFC): D3 receptors and NET are abundant in the PFC.
- Data: SK609 improves performance in Set-Shifting Tasks (measure of cognitive flexibility) and Sustained Attention Tasks in rodents.
- Differentiation: Unlike Methylphenidate (Ritalin), SK609 does not increase locomotor activity, suggesting a lower potential for abuse and cardiovascular side effects.

## Part 6: References

- Xu, W., et al. (2017).[1][8][9] "Functional Characterization of a Novel Series of Biased Signaling Dopamine D3 Receptor Agonists." ACS Chemical Neuroscience.[8]
- Simms, S. L., et al. (2016).[2] "In vivo characterization of a novel dopamine D3 receptor agonist to treat motor symptoms of Parkinson's disease." Neuropharmacology.
- Kuzhikandathil, E. V., et al. (2012). "Identification and characterization of a novel class of atypical dopamine receptor agonists." Pharmaceutical Research.
- Marshall, C. A., et al. (2019). "Selective activation of Dopamine D3 receptors and Norepinephrine Transporter blockade enhance sustained attention." [1][10][9] Neuropharmacology.
- Kortagere, S., et al. (2018). "Therapeutic agents for attention disorders, cognitive disorders, and dementia related to neurodegenerative disorders." [11] U.S. Patent 9,861,594.

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## Sources

- 1. Selective activation of Dopamine D3 receptors and Norepinephrine Transporter blockade enhance sustained attention - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. [scispace.com](https://scispace.com) [[scispace.com](https://scispace.com)]
- 3. A novel Dopamine D3R agonist SK609 with norepinephrine transporter inhibition promotes improvement in cognitive task performance in rodent and non-human primate models of Parkinson's disease - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 4. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 5. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 6. Functional Characterization of a Novel Series of Biased Signaling Dopamine D3 Receptor Agonists - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 7. [scienceofparkinsons.com](https://scienceofparkinsons.com) [[scienceofparkinsons.com](https://scienceofparkinsons.com)]
- 8. SK 609 | D3 Receptors | Tocris Bioscience [[tocris.com](https://www.tocris.com)]
- 9. SK609, a novel dopamine D3 receptor agonist and norepinephrine transporter blocker with putative pro-cognitive actions, does not induce psychostimulant-like increases in risky choice during probabilistic discounting - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 10. Research Portal [[researchdiscovery.drexel.edu](https://researchdiscovery.drexel.edu)]
- 11. G-Protein-Coupled Receptors in CNS: A Potential Therapeutic Target for Intervention in Neurodegenerative Disorders and Associated Cognitive Deficits [[mdpi.com](https://www.mdpi.com)]
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